

Application Notes and Protocols for ENMD-2076 Tartrate in Western Blot Analysis

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1683880

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Introduction

ENMD-2076 is an orally bioavailable, multi-targeted kinase inhibitor with potent activity against Aurora A kinase and various receptor tyrosine kinases involved in angiogenesis, such as VEGFR, FGFR, and Flt3.[1][2][3] Its mechanism of action involves the disruption of mitotic progression and the inhibition of pro-angiogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] Western blot analysis is a critical technique to elucidate the molecular effects of ENMD-2076 by examining the expression and phosphorylation status of its key protein targets and downstream effectors. These application notes provide detailed protocols and data presentation guidelines for utilizing **ENMD-2076 tartrate** in Western blot analysis.

Data Presentation

The following tables summarize the quantitative effects of ENMD-2076 on key protein targets as determined by Western blot analysis in various cancer cell lines.

Table 1: Dose-Dependent Inhibition of Target Kinase Phosphorylation by ENMD-2076

Target Protein	Cell Line	ENMD-2076 Concentration (nM)	Inhibition of Phosphorylation (%)	Reference
p-Aurora A (Thr288)	MDA-MB-231	100	Significant Decrease	[5]
p-Aurora A (Thr288)	MDA-MB-231	200	Significant Decrease	[5]
p-Flt3	MV4;11	50	> 90	[2]
p-VEGFR2 (KDR)	HUVEC	100	~ 75	[2]

Table 2: Time-Dependent Effects of ENMD-2076 on Protein Expression and Apoptosis Markers

Protein Marker	Cell Line	ENMD-2076 Treatment	Fold Change vs. Control	Reference
p-Histone H3 (Ser10)	MDA-MB-231	100 mg/kg, 4 days	Increased	[5]
Cleaved PARP	MDA-MB-231	100 mg/kg, 4 days	Increased	[5]
Survivin	MDA-MB-231	100 mg/kg, 4 days	Decreased	[5]
p53	MDA-MB-231	100 mg/kg, 4 days	Increased	[5]
Mcl-1	THP-1	24h	Decreased	[4]
Bak	THP-1	24h	Increased	[4]
Bax	THP-1	24h	Increased	[4]

Experimental Protocols

Protocol 1: Western Blot Analysis of ENMD-2076 Effects on Aurora A Phosphorylation

This protocol outlines the procedure for assessing the inhibitory effect of ENMD-2076 on the phosphorylation of Aurora A kinase at Threonine 288 (p-Aurora A Thr288) in cancer cells.

Materials:

- **ENMD-2076 Tartrate**
- Cancer cell line of interest (e.g., MDA-MB-231, HeLa)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-Aurora A (Thr288)
 - Mouse anti-Aurora A (total)
 - Mouse anti- β -actin (loading control)

- Secondary antibodies:
 - HRP-conjugated anti-rabbit IgG
 - HRP-conjugated anti-mouse IgG
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:
 - Plate cells at a suitable density and allow them to adhere overnight.
 - Treat cells with varying concentrations of **ENMD-2076 Tartrate** (e.g., 0, 10, 50, 100, 200 nM) for a specified time (e.g., 24 hours).
- Protein Extraction:
 - Wash cells twice with ice-cold PBS.
 - Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- Sample Preparation and SDS-PAGE:
 - Normalize protein concentrations for all samples.

- Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
- Run the gel at a constant voltage until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against p-Aurora A (Thr288) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection:
 - Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing (Optional):
 - To analyze total Aurora A and a loading control on the same membrane, the membrane can be stripped and re-probed with the respective primary and secondary antibodies.

Protocol 2: Analysis of Apoptosis Markers by Western Blot

This protocol is designed to evaluate the induction of apoptosis by ENMD-2076 through the detection of key apoptosis-related proteins.

Materials:

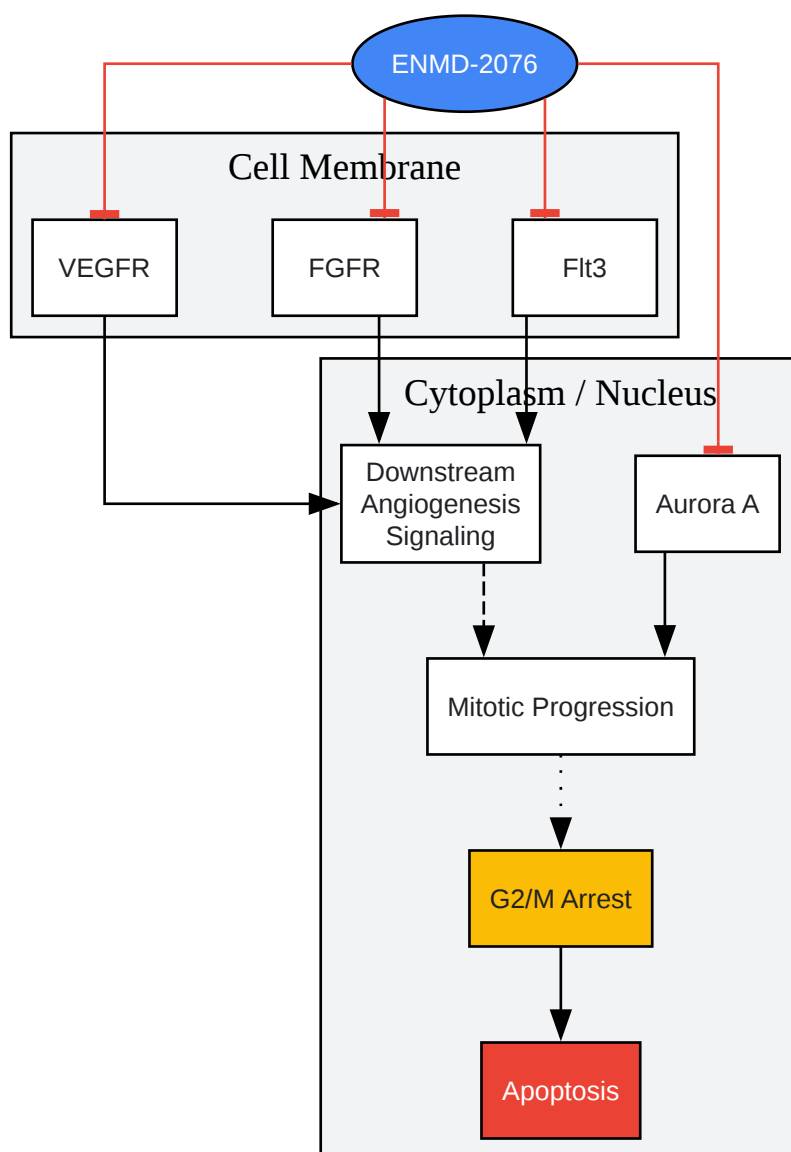
- Same as Protocol 1, with the following specific primary antibodies:
 - Rabbit anti-cleaved PARP
 - Rabbit anti-Caspase-3
 - Mouse anti-p53
 - Rabbit anti-Survivin
 - Rabbit anti-Mcl-1
 - Rabbit anti-Bak
 - Rabbit anti-Bax
 - Mouse anti- β -actin (loading control)

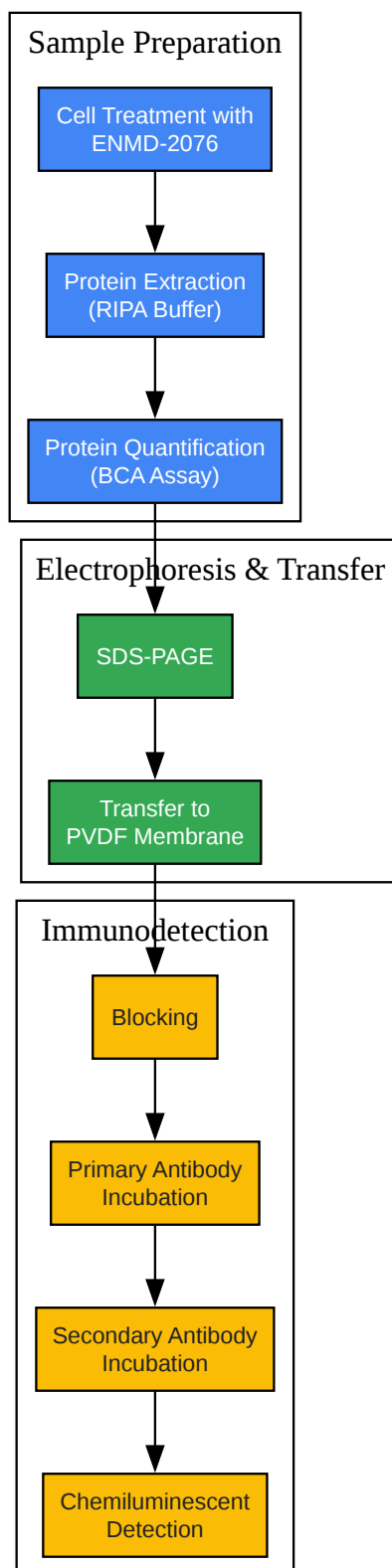
Procedure:

The procedure is identical to Protocol 1, with the substitution of the primary antibodies to detect the apoptosis markers of interest. Each marker should be analyzed on a separate blot or through stripping and re-probing of the same membrane.

Visualizations

Signaling Pathways and Experimental Workflow





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